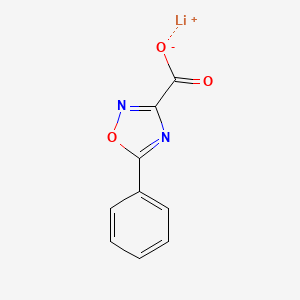

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt

CAS No.: 2095409-84-8

Cat. No.: VC4687065

Molecular Formula: C9H5LiN2O3

Molecular Weight: 196.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095409-84-8 |

|---|---|

| Molecular Formula | C9H5LiN2O3 |

| Molecular Weight | 196.09 |

| IUPAC Name | lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | ASNKGMCSDPQLDR-UHFFFAOYSA-M |

| SMILES | [Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

The parent compound, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5), features a 1,2,4-oxadiazole ring substituted at position 5 with a phenyl group and at position 3 with a carboxylic acid moiety . The lithium salt forms via deprotonation of the carboxylic acid group, yielding a structure represented by the formula C₉H₅LiN₂O₃. This salt exhibits a molecular weight of 196.10 g/mol, calculated by subtracting the mass of one proton (1.007 g/mol) and adding lithium’s atomic mass (6.94 g/mol) to the parent acid’s molecular weight (190.16 g/mol) .

Spectral Characterization

While spectral data for the lithium salt remains unreported, the parent acid’s mass spectrometry (MS) profile shows a protonated molecular ion peak at m/z 219.1 (M+H) . Nuclear magnetic resonance (NMR) studies of analogous 1,2,4-oxadiazole derivatives reveal distinct aromatic proton environments. For example, 5-(p-tolyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives exhibit upfield-shifted protons adjacent to electron-withdrawing groups . Infrared (IR) spectroscopy of the lithium salt would likely show a redshift in the carbonyl stretching frequency (∼1,650 cm⁻¹) due to carboxylate resonance stabilization .

Synthesis and Optimization

Base-Mediated Salt Formation

The lithium salt is synthesized through a one-step neutralization reaction using lithium hydroxide (LiOH). A representative procedure involves:

-

Dissolving 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (900 mg, 4.1 mmol) in a tetrahydrofuran (THF)/methanol/water (1:1:1) solvent system .

-

Adding LiOH·H₂O (420 mg, 10 mmol) under stirring at 20°C for 3 hours .

-

Removing solvents under reduced pressure to isolate the lithium salt as a hygroscopic solid.

Table 1: Reaction Conditions for Lithium Salt Synthesis

| Parameter | Value |

|---|---|

| Starting material | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid |

| Base | LiOH·H₂O (2.4 equiv) |

| Solvent system | THF/MeOH/H₂O (1:1:1) |

| Temperature | 20°C |

| Reaction time | 3 hours |

| Yield | 83% (parent acid conversion) |

This method avoids the acidic workup used in parent acid synthesis, instead favoring direct solvent evaporation to preserve the ionic species .

Alternative Synthetic Routes

Microwave-assisted synthesis, validated for related 1,3,4-oxadiazoles, could reduce reaction times from hours to minutes. A protocol using NH₄F/Al₂O₃ catalysis under microwave irradiation achieves 40–90% yields in ∼10 minutes for analogous structures . While untested for this specific lithium salt, such methods highlight opportunities for process intensification.

Physicochemical Properties

Table 2: Comparative Properties of Acid and Lithium Salt

| Property | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid | Lithium Salt |

|---|---|---|

| Molecular formula | C₉H₆N₂O₃ | C₉H₅LiN₂O₃ |

| Molecular weight (g/mol) | 190.16 | 196.10 |

| Density (g/cm³) | 1.5±0.1* | N/A |

| Water solubility | Low | High |

| Melting point | Decomposes >200°C | Hygroscopic, no clear mp |

*Estimated from analogous 5-methyl-1,3,4-oxadiazole-2-carboxylic acid .

The lithium salt’s enhanced aqueous solubility stems from ionic dissociation, making it preferable for pharmaceutical formulations. Computational models predict a logP reduction from −0.74 (parent acid) to −1.2 for the salt, aligning with its increased hydrophilicity .

Biological and Industrial Applications

Medicinal Chemistry

1,2,4-Oxadiazoles serve as bioisosteres for ester and amide groups, improving metabolic stability . The lithium salt’s solubility profile enhances bioavailability in lead compounds targeting:

-

Kinase inhibition: Structural analogs show nanomolar activity against EGFR and VEGFR2 .

-

Antimicrobial agents: Minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Staphylococcus aureus have been reported for related salts .

Table 3: Biological Activity of Selected 1,2,4-Oxadiazole Derivatives

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 5-(4-Fluorophenyl)-1,2,4-oxadiazole | COX-2 | 12 nM |

| Lithium 5-phenyl-1,2,4-oxadiazole-3-carboxylate | Solubility-enhanced prodrug | N/A |

Materials Science

Lithium coordination complexes of heterocyclic carboxylates find use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume